

trans-Crotonyl CoA as a potential biomarker in metabolic diseases

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Compound of Interest

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trans-Crotonyl CoA: A Potential Biomarker in Metabolic Diseases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

trans-Crotonyl CoA is a pivotal intermediate in cellular metabolism, primarily involved in the β -oxidation of fatty acids and the catabolism of amino acids such as lysine and tryptophan.[1] Recent research has illuminated its role beyond bioenergetics, establishing it as a substrate for protein crotonylation, a post-translational modification with significant implications for gene regulation and cellular signaling.[2][3] Dysregulation of **trans-crotonyl CoA** metabolism is increasingly recognized as a hallmark of certain inherited metabolic diseases, most notably short-chain enoyl-CoA hydratase (ECHS1) deficiency, a severe mitochondrial disorder.[4] This technical guide provides a comprehensive overview of **trans-crotonyl CoA**'s metabolic significance, its association with disease, and methodologies for its detection and quantification, positioning it as a critical biomarker for diagnostics and therapeutic development.

Introduction to trans-Crotonyl CoA

trans-Crotonyl CoA is a short-chain acyl-CoA thioester that occupies a central node in mitochondrial metabolism. It is formed during the degradation of fatty acids and specific amino

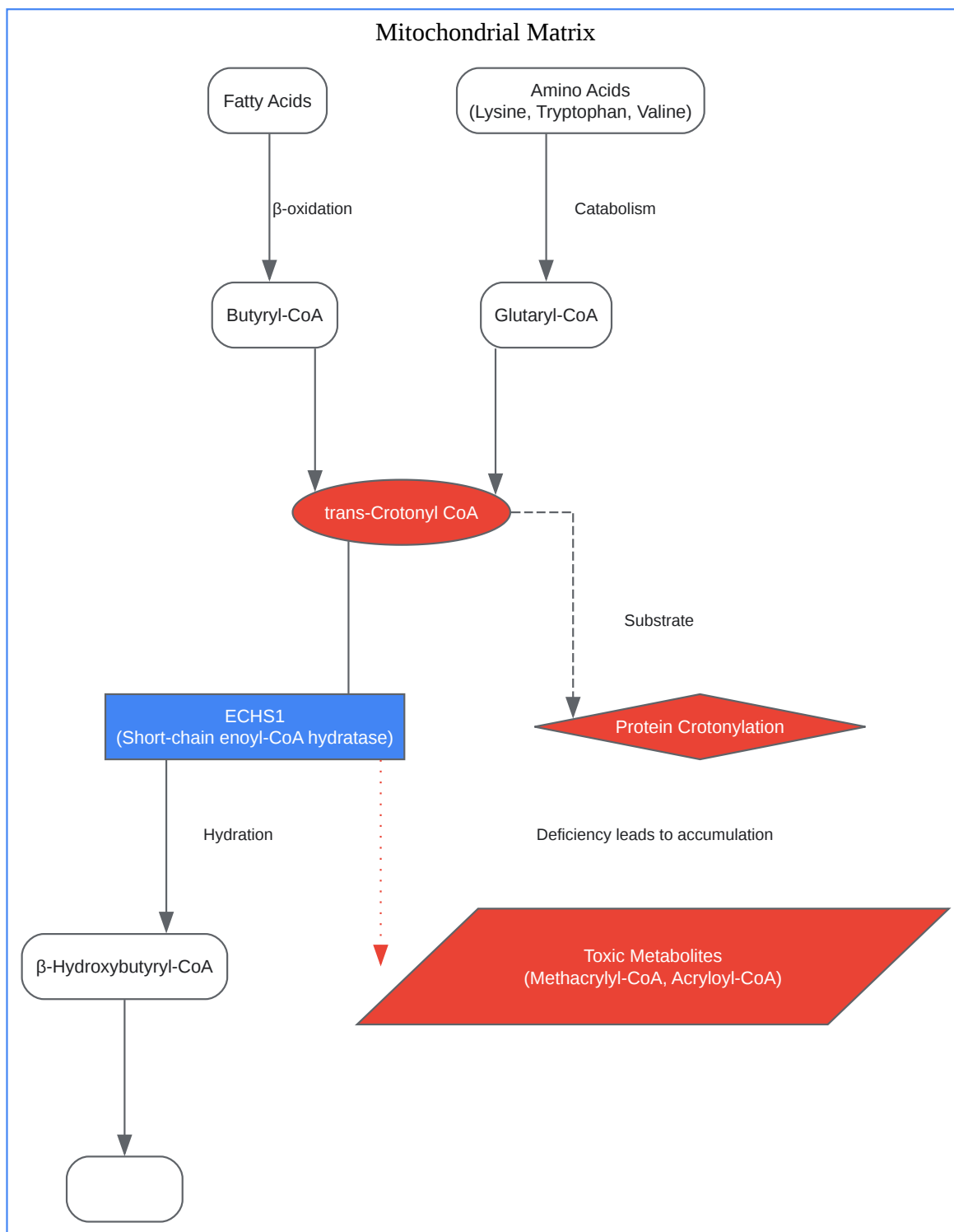
acids.[5] Its metabolic fate is primarily governed by the enzyme ECHS1, which catalyzes its hydration to β -hydroxybutyryl-CoA.[6] Beyond its catabolic role, the cellular concentration of **trans-crotonyl CoA** directly influences the extent of protein crotonylation, a dynamic epigenetic modification that impacts chromatin structure and gene expression.[3][7]

Metabolic Pathways Involving trans-Crotonyl CoA

trans-Crotonyl CoA is an intermediate in several key metabolic pathways:

- **Fatty Acid β -Oxidation:** It is generated from the oxidation of butyryl-CoA.[1]
- **Amino Acid Catabolism:** The degradation of lysine and tryptophan produces glutaryl-CoA, which is subsequently converted to crotonyl-CoA.[1] The catabolism of valine also involves intermediates that can feed into this pathway.[8]

The primary enzyme responsible for the further metabolism of **trans-crotonyl CoA** is ECHS1. A deficiency in this enzyme leads to the accumulation of **trans-crotonyl CoA** and other upstream toxic metabolites.[4]



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Metabolic fate of **trans-Crotonyl CoA**.

trans-Crotonyl CoA in Metabolic Disease: ECHS1 Deficiency

Short-chain enoyl-CoA hydratase (ECHS1) deficiency is a rare, autosomal recessive mitochondrial disorder with a severe clinical presentation, often resembling Leigh syndrome.[1] [9] The disease is characterized by a wide range of neurological and systemic symptoms, including developmental delay, regression, dystonia, and hyperlactatemia.[2]

The pathophysiology of ECHS1 deficiency is primarily attributed to the accumulation of toxic metabolites due to the enzymatic block.[8] While **trans-crotonyl CoA** itself is expected to accumulate, the more pronounced toxic effects are thought to be mediated by upstream metabolites in the valine catabolism pathway, namely methacrylyl-CoA and acryloyl-CoA.[8][10] [11] These reactive compounds can form adducts with cellular thiols, leading to widespread mitochondrial dysfunction.[8][12]

Biomarkers in ECHS1 Deficiency

The diagnosis of ECHS1 deficiency can be challenging due to its clinical heterogeneity. While sequencing of the ECHS1 gene is definitive, biochemical analysis plays a crucial role in screening and diagnosis. Elevated levels of specific metabolites in urine and blood are indicative of the disease.

Table 1: Biomarkers in ECHS1 Deficiency

Biomarker	Sample Type	Finding in ECHS1 Deficiency	Reference
S-(2-carboxypropyl)cysteine (SCPC)	Urine	Significantly Elevated	[8]
S-(2-carboxypropyl)cysteamine (SCPCM)	Urine	Significantly Elevated	[1][8]
S-(2-carboxyethyl)cysteine (SCEC)	Urine	Significantly Elevated	[8]
S-(2-carboxyethyl)cysteamine (SCECM)	Urine	Significantly Elevated	[8]
2,3-dihydroxy-2-methylbutyric acid	Urine	Elevated	[13][14]
Lactate	Blood, CSF	Often Elevated	[2]

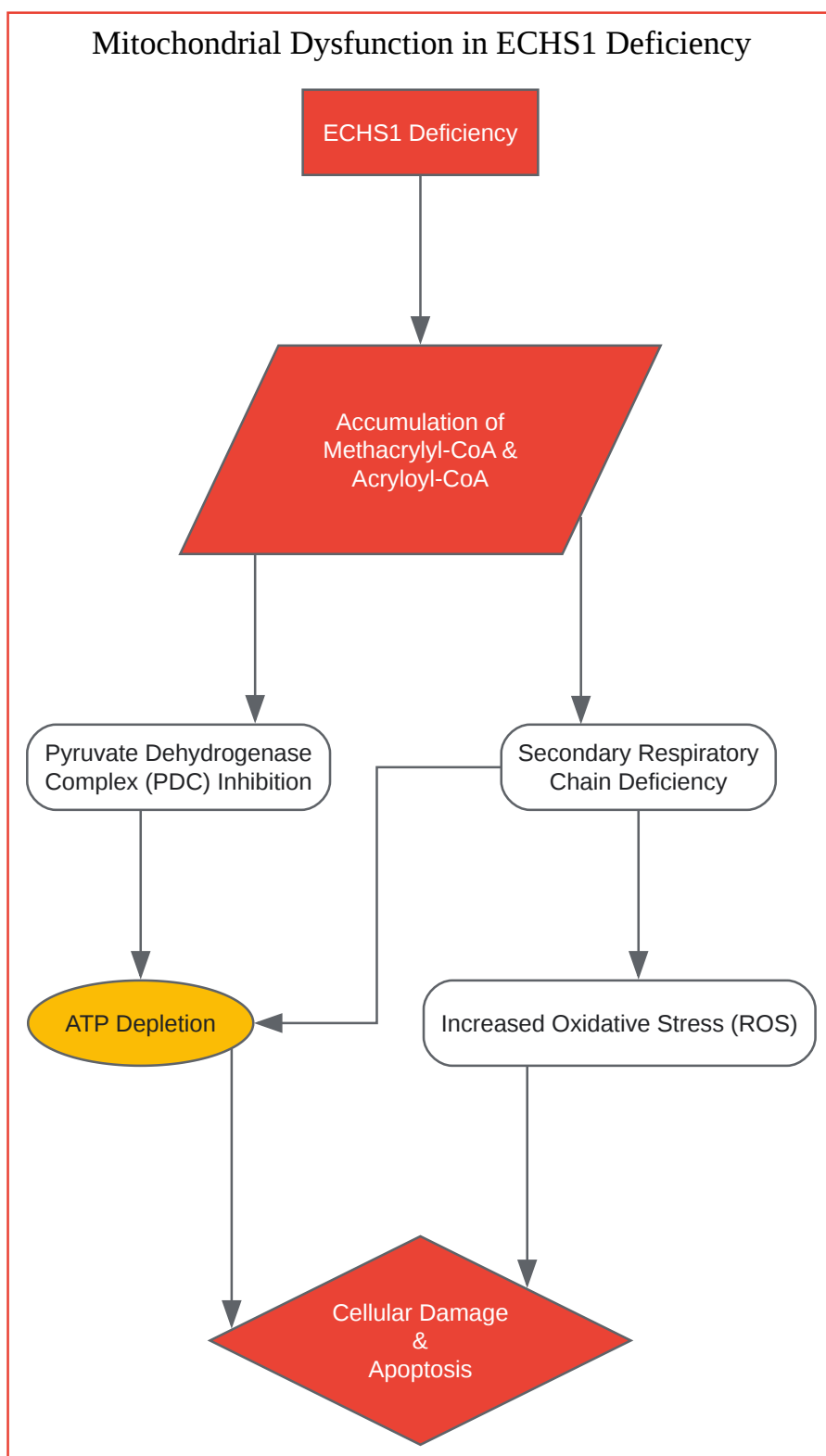
Note: The elevated urinary metabolites are derivatives of the accumulated toxic intermediates, methacrylyl-CoA and acryloyl-CoA.[8]

Mitochondrial Dysfunction in ECHS1 Deficiency

The accumulation of toxic metabolites in ECHS1 deficiency leads to a cascade of events culminating in mitochondrial dysfunction. This includes:

- Inhibition of the Pyruvate Dehydrogenase Complex (PDC): The reactive metabolites can inhibit the activity of PDC, a critical enzyme linking glycolysis to the TCA cycle, leading to impaired energy metabolism and lactate accumulation.[15][16][17]
- Secondary Respiratory Chain Deficiency: The toxic environment within the mitochondria can lead to secondary deficiencies in the electron transport chain complexes.[14]

- Increased Oxidative Stress: The disruption of mitochondrial metabolism results in the overproduction of reactive oxygen species (ROS), leading to oxidative damage to mitochondrial components.[\[18\]](#)[\[19\]](#)[\[20\]](#)



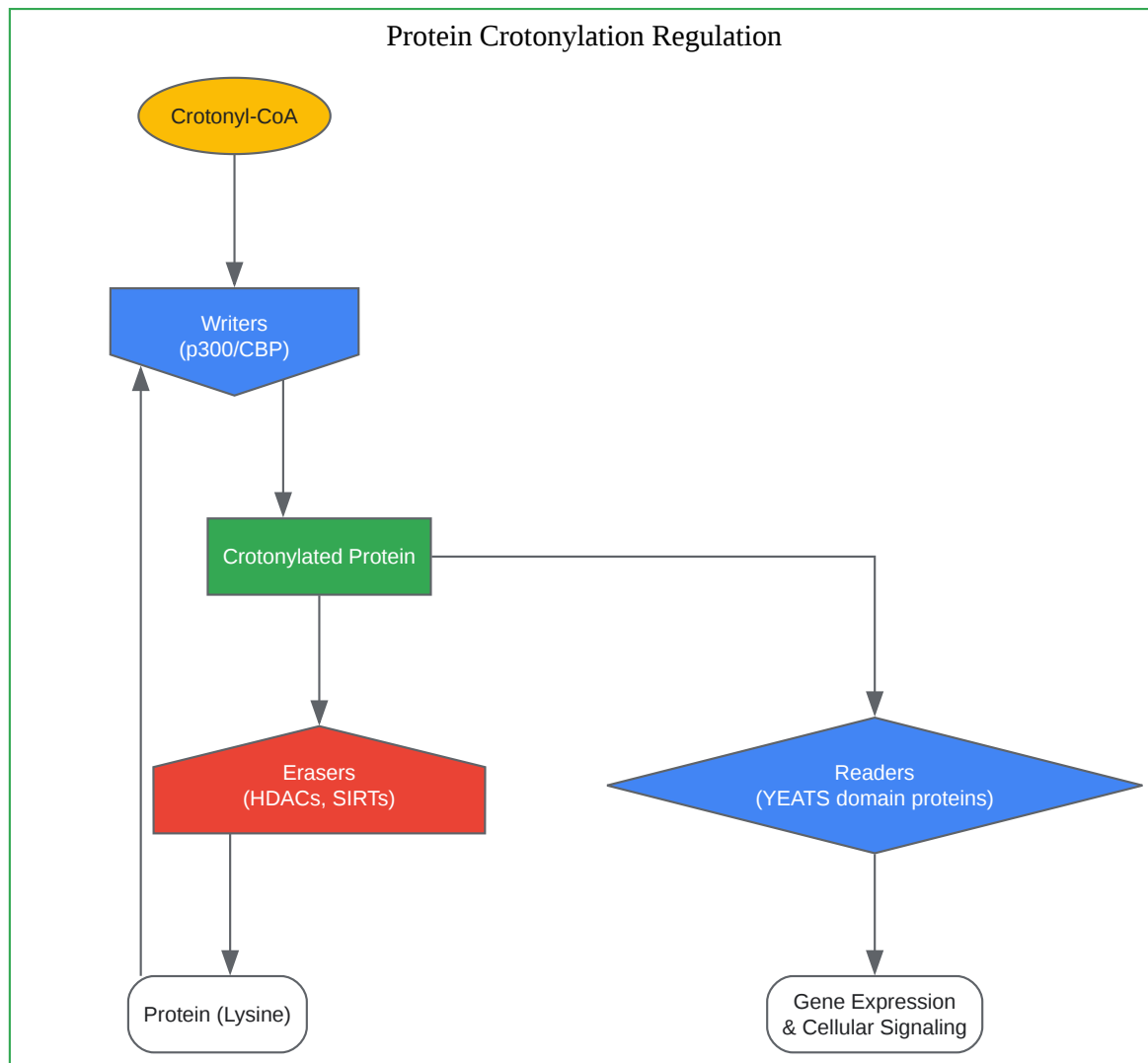
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Signaling cascade of mitochondrial dysfunction.

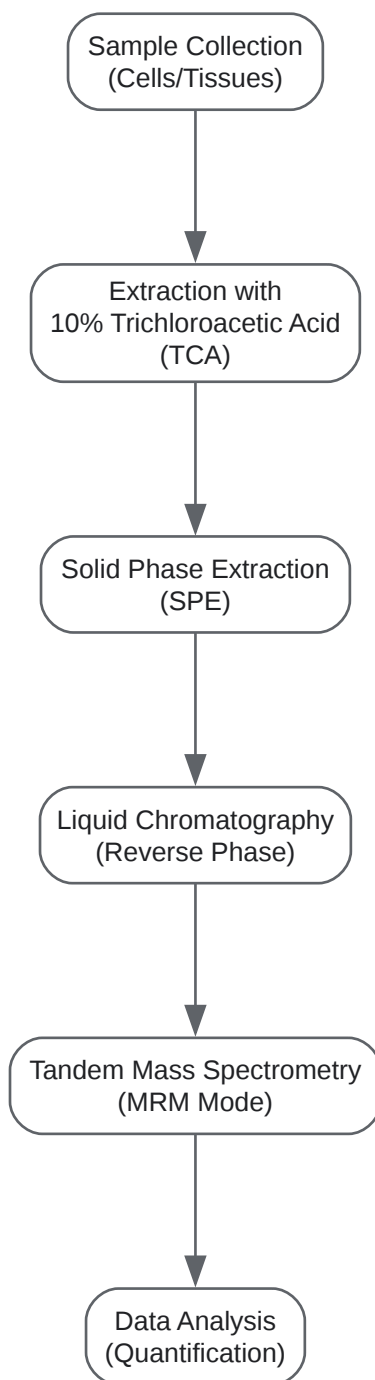
Role of trans-Crotonyl CoA in Protein Crotonylation

Protein crotonylation is a post-translational modification where a crotonyl group is transferred from crotonyl-CoA to the ϵ -amino group of a lysine residue.^[7] This modification is dynamically regulated by "writer" (crotonyltransferases) and "eraser" (decrotonylases) enzymes.^{[21][22][23]}^[24] The intracellular concentration of crotonyl-CoA is a key determinant of the level of protein crotonylation.^[3]

- Writers: Histone acetyltransferases (HATs) such as p300/CBP also exhibit crotonyltransferase activity.^[21]
- Erasers: Histone deacetylases (HDACs) and Sirtuins (SIRT1, 2, and 3) have been shown to possess decrotonylase activity.^[22]
- Readers: Proteins containing domains like the YEATS domain can specifically recognize and bind to crotonylated lysines, translating this modification into downstream cellular signals.^[21]



LC-MS/MS Workflow for Acyl-CoA Quantification



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